2,4,6-Tris(dimethylaminomethyl)phenol

Descripción

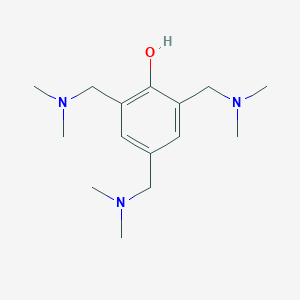

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-tris[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h7-8,19H,9-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDSRXYHVZECER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O | |

| Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026548 | |

| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,6-tridimethylaminomethyl phenol appears as an amber to red-brown liquid with an amine odor. Less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and corrode the upper respiratory tract., Liquid, Liquid; [IUCLID] Clear, light yellow viscous liquid; [Aldrich MSDS] | |

| Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4,6-tris[(dimethylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 130-135 °C at 1 mm Hg | |

| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

124 °C (255 °F) - closed cup | |

| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00056 [mmHg] | |

| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, light yellow, viscous liquid | |

CAS No. |

90-72-2 | |

| Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Tris[(dimethylamino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-tris[(dimethylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS((DIMETHYLAMINO)METHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGN35QF4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tris(dimethylaminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(dimethylaminomethyl)phenol, also known as DMP-30, is a versatile organic compound widely utilized as a catalyst and curing agent in the polymer industry.[1] Its trifunctional nature, combining a phenolic hydroxyl group with three dimethylaminomethyl substituents, imparts unique catalytic activity, particularly in the curing of epoxy resins and the formation of polyurethanes.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and primary applications of 2,4,6-Tris(dimethylaminomethyl)phenol, with a focus on its role in epoxy resin chemistry. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its impact on the mechanical and thermal properties of cured epoxy systems.

Chemical Properties and Identification

2,4,6-Tris(dimethylaminomethyl)phenol is a viscous, light yellow to reddish-brown liquid with a characteristic amine odor.[4] It is a Mannich base, a class of organic compounds formed through the aminoalkylation of an acidic proton located on a carbon atom.[1]

Table 1: Chemical and Physical Properties of 2,4,6-Tris(dimethylaminomethyl)phenol

| Property | Value | Reference(s) |

| CAS Number | 90-72-2 | [5] |

| Molecular Formula | C₁₅H₂₇N₃O | [5] |

| Molecular Weight | 265.40 g/mol | [3] |

| Appearance | Clear, light yellow viscous liquid | [3] |

| Density | 0.969 g/cm³ at 25 °C | [3] |

| Boiling Point | 130-135 °C at 1 mmHg | [3] |

| Flash Point | 124 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.516 | [3] |

| Solubility | Soluble in a wide range of organic solvents | [2] |

Synthesis

The primary industrial synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol is through the Mannich reaction.[1] This one-pot synthesis involves the condensation of phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610).[1] The reaction proceeds via electrophilic substitution on the aromatic ring of phenol at the ortho and para positions, which are activated by the hydroxyl group.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is a generalized procedure based on common laboratory and patented methods.

Materials:

-

Phenol

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution) or Paraformaldehyde

-

Methanol (or other suitable C1-C4 aliphatic alcohol)

-

Autoclave or reaction vessel with temperature control and stirring

Procedure:

-

In a suitable reaction vessel, charge phenol (1.0 mole).

-

Add a C1-C4 aliphatic alcohol, such as methanol, in an amount of 10-20% by weight relative to the total reaction mixture.[6]

-

Introduce a mixture of N,N'-tetramethylmethylene-bis-amine (a product of formaldehyde and dimethylamine reaction) and formaldehyde, or introduce formaldehyde and dimethylamine solution separately. The molar ratio of phenol:bisamine:formaldehyde should be approximately 1.0:1.51-1.60:1.50-1.58.[6]

-

Heat the mixture to a temperature between 65 °C and 130 °C with constant stirring.[6]

-

Maintain the reaction temperature for a period of 0.5 to 2.0 hours.[6]

-

After the reaction is complete, distill off the alcohol solvent.

-

The remaining reaction mixture is then subjected to fractional distillation under reduced pressure.

-

Collect the fraction boiling at 140-145 °C / 5 mmHg to obtain 2,4,6-Tris(dimethylaminomethyl)phenol.[6]

Expected Yield: 94-99%[6]

Characterization:

Synthesis Workflow

Applications in Epoxy Resin Curing

The primary application of 2,4,6-Tris(dimethylaminomethyl)phenol is as a catalyst and accelerator for the curing of epoxy resins.[1] It can function as a homopolymerization catalyst or in conjunction with other curing agents like amines and anhydrides.[1]

Catalytic Mechanism

The catalytic activity of 2,4,6-Tris(dimethylaminomethyl)phenol in epoxy curing is attributed to its tertiary amine groups and the phenolic hydroxyl group. The tertiary amines can initiate the anionic polymerization of the epoxy resin. The mechanism involves the nucleophilic attack of the tertiary amine on the carbon atom of the epoxy ring, leading to the formation of a zwitterion. This zwitterion then attacks another epoxy group, propagating the polymerization. The phenolic hydroxyl group can also participate in the reaction by opening the epoxy ring.

Impact on Cured Epoxy Properties

The use of 2,4,6-Tris(dimethylaminomethyl)phenol as a curing agent or accelerator significantly influences the final properties of the cured epoxy resin. It generally leads to a rapid cure at room or slightly elevated temperatures.[2]

Table 2: Mechanical Properties of a Recycled Epoxy Resin System with DMP-30

This table presents a comparison of the mechanical properties of an original epoxy resin and a recycled version containing decomposed epoxy oligomers (DEO), where DMP-30 was used as a catalyst in the recycling process.

| Property | Original Epoxy | Recycled Epoxy (with 20% DEO) | Reference |

| Tensile Strength (MPa) | 75 | 68 | [7] |

| Young's Modulus (GPa) | 2.8 | 2.6 | [7] |

| Elongation at Break (%) | 4.5 | 6.0 | [7] |

| Fracture Toughness (K_IC, MPa·m^(1/2)) | 0.8 | 1.1 | [7] |

Table 3: Thermal Properties of Epoxy Resins Cured with Different Systems

This table provides a general comparison of thermal properties for epoxy resins cured with different types of curing agents. While not all data is specific to DMP-30, it illustrates the typical range of properties achieved.

| Curing System | Glass Transition Temperature (T_g) (°C) | Decomposition Temperature (T_d, 5% weight loss) (°C) | Reference(s) |

| DGEBA/MTHPA/DMP-30 | - | ~350 | [8] |

| Epoxy/Amine Blends | 181 - 195 | - | [9] |

| Epoxy/Anhydride Blends | > 128 | > 300 | [10] |

Other Applications

Beyond its primary role in epoxy chemistry, 2,4,6-Tris(dimethylaminomethyl)phenol also finds applications in:

-

Polyurethane Systems: It acts as a catalyst in the formation of polyurethane foams, elastomers, and coatings.[2]

-

Adhesives and Sealants: It is used to enhance bonding strength and reduce cure times in adhesive formulations.[3]

-

Polymer Additive: It can be used as a chain extender or crosslinking agent in other thermosetting polymers.[3]

Safety and Handling

2,4,6-Tris(dimethylaminomethyl)phenol is a corrosive and harmful substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2,4,6-Tris(dimethylaminomethyl)phenol is a key industrial chemical with significant utility as a catalyst and curing agent, particularly for epoxy resins. Its synthesis via the Mannich reaction is a well-established and efficient process. The use of this compound allows for rapid curing of epoxy resins and can be tailored to achieve desired mechanical and thermal properties in the final cured product. Its versatility extends to other polymer systems, making it a valuable tool for polymer chemists and material scientists. Researchers and professionals in drug development may encounter this compound or its derivatives in the context of biomaterials and polymer-based delivery systems. A thorough understanding of its properties and reactivity is essential for its safe and effective application.

References

- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 2. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. 2,4,6-Tris(dimethylaminomethyl) Phenol Supplier | 90-72-2 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 4. echemi.com [echemi.com]

- 5. 2,4,6-Tris(dimethylaminomethyl)phenol | SIELC Technologies [sielc.com]

- 6. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]

- 7. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4,6-Tris(dimethylaminomethyl)phenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(dimethylaminomethyl)phenol is a versatile organic compound characterized by a phenol (B47542) ring substituted with three dimethylaminomethyl groups at the ortho and para positions.[1] This unique structure, combining a phenolic hydroxyl group and tertiary amine functionalities, imparts significant catalytic activity.[1] Primarily utilized as a catalyst and accelerator in the curing of epoxy resins and polyurethanes, this compound plays a crucial role in various industrial applications, including coatings, adhesives, and composite materials.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its mechanistic role in polymer chemistry. While its primary applications are industrial, an understanding of its reactivity can be valuable for researchers in broader chemical and materials science fields.

Chemical Structure and Identification

2,4,6-Tris(dimethylaminomethyl)phenol, a Mannich base, is systematically named 2,4,6-Tris[(dimethylamino)methyl]phenol.[4] Its structure features a central phenol ring with dimethylaminomethyl groups at the 2, 4, and 6 positions.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,4,6-Tris[(dimethylamino)methyl]phenol[4] |

| CAS Number | 90-72-2[4] |

| Molecular Formula | C₁₅H₂₇N₃O[4] |

| Molecular Weight | 265.401 g/mol [4] |

| InChI Key | AHDSRXYHVZECER-UHFFFAOYSA-N |

| SMILES | CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |

| EC Number | 202-013-9[4] |

Physicochemical Properties

2,4,6-Tris(dimethylaminomethyl)phenol is typically a colorless to light yellow transparent liquid with an amine-like odor.[5] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow transparent liquid[5] |

| Odor | Amine-like |

| Density | 0.969 g/mL at 25 °C[5] |

| Boiling Point | 130-135 °C at 1 mmHg[6] |

| Flash Point | >110 °C (>230 °F) |

| Refractive Index | n20/D 1.516[5] |

| Vapor Pressure | <0.01 mmHg at 21 °C[5] |

| Vapor Density | >1 (vs air) |

| Water Solubility | 850 g/L at 20 °C |

| Amine Value | 600-630 mg KOH/g[7] |

| Viscosity | 100-250 mPa·s at 25 °C[5] |

Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol

The primary industrial synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol is achieved through the Mannich reaction. This is a three-component condensation reaction involving phenol, formaldehyde, and dimethylamine (B145610).[4]

Mannich Reaction Synthesis Workflow

The synthesis proceeds through the formation of an electrophilic iminium ion from dimethylamine and formaldehyde, which then undergoes electrophilic aromatic substitution onto the phenol ring. The reaction is typically carried out in a stepwise manner, with the substitution occurring sequentially at the ortho and para positions.

Caption: Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol via the Mannich Reaction.

Experimental Protocols

Below are two representative experimental protocols for the synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol.

Protocol 1: Laboratory Scale Synthesis [7]

-

Materials:

-

Phenol: 28.2 g

-

Dimethylamine aqueous solution: 135 g

-

Paraformaldehyde: 28.4 g

-

500 ml four-neck flask with stirring, reflux device, and thermometer

-

-

Procedure:

-

Add 28.2 g of phenol and 135 g of dimethylamine aqueous solution to the four-neck flask.

-

Stir the mixture at room temperature for 15-30 minutes until it is evenly mixed.

-

At a temperature of 20-50 °C, add 28.4 g of paraformaldehyde in several portions over 1 hour.

-

Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours.

-

After the reaction, perform oil-water separation.

-

The organic layer is then subjected to vacuum distillation to remove water and isolate the final product.

-

Protocol 2: Industrial Scale Synthesis [7]

-

Materials:

-

Phenol: 355 kg

-

Dimethylamine aqueous solution: 1544 kg

-

Paraformaldehyde powder: 358 kg

-

Reaction kettle

-

-

Procedure:

-

Add 355 kg of phenol and 1544 kg of dimethylamine aqueous solution to the reaction kettle and mix uniformly at room temperature.

-

Add 358 kg of paraformaldehyde powder to the reaction kettle in fractions over 1 hour at a temperature of 20-50 °C.

-

Allow the mixed solution to react at 70-80 °C for 2-3 hours.

-

Following the reaction, perform oil-water separation.

-

The product is then purified by vacuum distillation to remove water.

-

Applications in Polymer Chemistry

The primary application of 2,4,6-Tris(dimethylaminomethyl)phenol is as a catalyst and accelerator for the curing of epoxy resins.[2] It can also be used in the production of polyurethanes.[3]

Catalytic Mechanism in Epoxy Resin Curing

In epoxy resin systems, 2,4,6-Tris(dimethylaminomethyl)phenol acts as a tertiary amine catalyst, accelerating the curing process, particularly with amine hardeners. The lone pair of electrons on the nitrogen atoms of the dimethylaminomethyl groups initiates the ring-opening of the epoxide. The phenolic hydroxyl group can also participate in the reaction, further accelerating the curing process.

Caption: Catalytic mechanism of 2,4,6-Tris(dimethylaminomethyl)phenol in epoxy resin curing.

Safety and Handling

2,4,6-Tris(dimethylaminomethyl)phenol is a corrosive substance that can cause severe skin burns and eye damage.[8] It is harmful if swallowed.[8] Appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

2,4,6-Tris(dimethylaminomethyl)phenol is a commercially significant compound with a well-defined chemical structure and a range of useful physicochemical properties. Its synthesis via the Mannich reaction is a robust and scalable process. Its primary utility as a catalyst in epoxy and polyurethane systems is a direct result of its unique molecular architecture, combining both tertiary amine and phenolic hydroxyl functionalities. A thorough understanding of its properties, synthesis, and catalytic mechanisms is essential for its safe and effective application in research and industrial settings.

References

- 1. Wholesale 2,4,6-Tris(Dimethylaminomethyl)phenol Cas#90-72-2 Manufacturer and Supplier | MOFAN [mofanpu.com]

- 2. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 3. paint.org [paint.org]

- 4. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]

- 6. 2,4,6-Tris(dimethylaminomethyl) Phenol Supplier | 90-72-2 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 7. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2,4,6-Tris(dimethylaminomethyl)phenol (CAS Number: 90-72-2)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS) or regulatory documentation. Always consult the appropriate safety and regulatory documents before handling this chemical.

Introduction

2,4,6-Tris(dimethylaminomethyl)phenol, identified by CAS number 90-72-2, is an aromatic organic compound featuring both tertiary amine and phenolic hydroxyl functionalities within the same molecule.[1] This unique structure imparts catalytic and curing properties that make it a versatile component in various industrial applications, most notably in polymer science.[2] It is widely used as a catalyst and accelerator for epoxy resin systems, where it facilitates the curing process at ambient or slightly elevated temperatures.[1][2] Its applications extend to coatings, adhesives, sealants, composites, and elastomers.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental methodologies for their determination, and relevant logical and experimental workflows.

Chemical and Physical Properties

The physical and chemical properties of 2,4,6-Tris(dimethylaminomethyl)phenol are summarized in the tables below. These values are compiled from various public sources and safety data sheets.

Identification and General Properties

| Property | Value | Reference(s) |

| CAS Number | 90-72-2 | [1][3] |

| IUPAC Name | 2,4,6-Tris[(dimethylamino)methyl]phenol | [3] |

| Synonyms | DMP-30, Ancamine K 54, Sumicure D | [3] |

| Molecular Formula | C₁₅H₂₇N₃O | [1][3] |

| Molecular Weight | 265.39 g/mol | [3] |

| Appearance | Amber to red-brown, clear, viscous liquid | [3][4] |

| Odor | Amine-like | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Density | 0.974 g/cm³ at 15 °C | [1][4] |

| Boiling Point | 130-135 °C at 1 mm Hg | [3][4] |

| Melting/Freezing Point | < -20 °C | [5] |

| Flash Point | 124 °C (closed cup) | [3] |

| Vapor Pressure | <0.01 mm Hg at 21 °C | [3] |

| Water Solubility | Very soluble | [4] |

| LogP (octanol/water) | 1.16 | [6] |

| Refractive Index | 1.5144 at 20 °C | [4] |

| pKa | Estimated values: 8.41, 9.12, 9.75 (amine groups); 10.4 (hydroxyl group) | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of every physical and chemical property for this specific compound are not always publicly available. However, standardized methods from organizations like the OECD (Organisation for Economic Co-operation and Development) and ASTM International are routinely used for the characterization of chemical substances.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid chemical like 2,4,6-Tris(dimethylaminomethyl)phenol is typically determined following a standardized method such as ASTM D1078 or OECD Test Guideline 103.

Principle: This method involves the distillation of the liquid under atmospheric or reduced pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Heater (e.g., heating mantle)

-

Calibrated thermometer or thermocouple

-

Pressure measurement device (for vacuum distillation)

Procedure (Conceptual):

-

A measured volume of the sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring all connections are secure.

-

For high-boiling liquids or those that may decompose at atmospheric pressure, the system is connected to a vacuum source, and the pressure is stabilized.

-

The sample is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the liquid boils and a steady reflux is observed in the condenser. For distillation ranges, the initial and final boiling points are recorded.

-

The observed boiling point is corrected to standard atmospheric pressure if the determination was performed under a different pressure.

Determination of pKa (General Protocol)

The dissociation constants (pKa) of the amine and hydroxyl groups can be determined by potentiometric titration, as suggested by available literature. A general procedure based on standard methodologies is outlined below.

Principle: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Due to the multiple ionizable groups in 2,4,6-Tris(dimethylaminomethyl)phenol, multiple inflection points are expected.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer and stir bar

-

Beaker

Procedure (Conceptual):

-

A precise amount of 2,4,6-Tris(dimethylaminomethyl)phenol is dissolved in a suitable solvent (e.g., water or a mixed solvent system if solubility is an issue).

-

The pH electrode is calibrated and placed in the sample solution.

-

A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the final equivalence point.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The equivalence points are determined from the points of maximum slope on the curve (or from the peaks of the first derivative plot).

-

The pKa values are determined from the pH at the points where half of the volume of titrant required to reach each equivalence point has been added.

Mandatory Visualizations

Synthesis Workflow

The synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol is typically achieved through a Mannich reaction. The following diagram illustrates a general workflow for its synthesis.

Caption: General workflow for the synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol.

Epoxy Curing Mechanism

2,4,6-Tris(dimethylaminomethyl)phenol acts as a catalytic curing agent for epoxy resins. The tertiary amine groups catalyze the anionic homopolymerization of the epoxy resin.

Caption: Catalytic role in epoxy resin homopolymerization.

Allergic Contact Dermatitis Pathway (Simplified)

2,4,6-Tris(dimethylaminomethyl)phenol is a known skin sensitizer (B1316253) that can cause allergic contact dermatitis (ACD). The underlying biological pathway is complex, but a simplified logical flow is presented below.

Caption: Simplified logical pathway of allergic contact dermatitis.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Epoxy - Wikipedia [en.wikipedia.org]

- 6. chemotechnique.se [chemotechnique.se]

An In-depth Technical Guide to 2,4,6-Tris[(dimethylamino)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tris[(dimethylamino)methyl]phenol, a versatile molecule widely recognized for its catalytic activity. This document delves into its chemical and physical properties, detailed synthesis protocols, and its primary applications, with a focus on its role as a curing agent and accelerator in epoxy resin systems. Quantitative data from various studies are summarized in structured tables to facilitate comparison and analysis. Furthermore, this guide presents detailed experimental methodologies and visual representations of chemical pathways and workflows to support researchers and professionals in their scientific endeavors. While the compound's primary applications are in materials science, this guide also touches upon its toxicological profile, which is of relevance to health and safety considerations in any research or development setting.

Introduction

2,4,6-Tris[(dimethylamino)methyl]phenol is an organic compound featuring a phenol (B47542) ring substituted with three dimethylaminomethyl groups at the ortho and para positions relative to the hydroxyl group.[1] This unique structure, combining a phenolic hydroxyl group and tertiary amine functionalities, is central to its chemical behavior and utility.[1] It is widely known by its CAS Registry Number 90-72-2.[1] The molecule's chemical formula is C₁₅H₂₇N₃O.[1] A key application of this compound is as a catalyst for epoxy resin chemistry, where it can function as a homopolymerization catalyst or as an accelerator for other curing agents.[2][3] It is considered one of the most extensively used room-temperature accelerators for two-component epoxy resin systems.[2][3]

Chemical and Physical Properties

2,4,6-Tris[(dimethylamino)methyl]phenol is an amber to red-brown liquid with an amine-like odor.[4] It is less dense than water and its vapors are heavier than air.[4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4,6-Tris[(dimethylamino)methyl]phenol | [1][2] |

| CAS Number | 90-72-2 | [1][2] |

| Molecular Formula | C₁₅H₂₇N₃O | [1][2] |

| Molecular Weight | 265.39 g/mol | [4] |

| Appearance | Amber to red-brown liquid | [4] |

| Odor | Amine-like | [4] |

| Boiling Point | 130-135 °C at 1 mmHg | [5] |

| Density | 0.969 g/mL at 25 °C | [5] |

| Flash Point | 124 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.516 | [5] |

| Vapor Pressure | <0.01 mmHg at 21 °C | [5] |

| Solubility | Moderately soluble in water | [6] |

Synthesis

The most established method for synthesizing 2,4,6-Tris[(dimethylamino)methyl]phenol is the Mannich reaction.[2][7] This organic reaction involves the aminoalkylation of the acidic protons on the phenol ring with formaldehyde (B43269) and dimethylamine (B145610).[7]

General Reaction Scheme

// Invisible nodes and edges for alignment p1 [style=invis, width=0]; p2 [style=invis, width=0]; phenol -> p1 [style=invis]; formaldehyde -> p1 [style=invis]; dimethylamine -> p1 [style=invis]; p1 -> product [label="Reaction\n(Heat)", color="#EA4335", fontcolor="#202124"]; } }

Experimental Protocols

Several variations of the Mannich reaction have been reported for the synthesis of this compound. Below are two detailed protocols.

Protocol 1: Synthesis using Paraformaldehyde

This method utilizes paraformaldehyde as the source of formaldehyde.[1]

-

Materials:

-

Phenol (1 equivalent)

-

Dimethylamine aqueous solution (e.g., 40%) (at least 3 equivalents)

-

Paraformaldehyde (at least 3 equivalents)

-

-

Procedure:

-

In a four-neck flask equipped with a stirrer, reflux condenser, and thermometer, add phenol and the dimethylamine aqueous solution.

-

Stir the mixture at room temperature for 15-30 minutes until homogeneous.

-

At a temperature of 20-50 °C, add paraformaldehyde in portions over a period of 1 hour.[1]

-

Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours.[1]

-

After the reaction is complete, cool the mixture and perform an oil-water separation.

-

The organic layer is then subjected to vacuum distillation to remove residual water and purify the product.[1]

-

Protocol 2: Synthesis using Formalin and an Organic Solvent

This protocol uses an aqueous formaldehyde solution (formalin) and an organic solvent.[8]

-

Materials:

-

Phenol (1 mole)

-

N,N'-tetramethylmethylene-bis-amine (1.51 moles)

-

Formalin (1.50 moles)

-

Methanol (B129727) (10-20 wt%)

-

-

Procedure:

-

Heat a mixture of phenol, N,N'-tetramethylmethylene-bis-amine, formalin, and methanol in an autoclave to 65 °C.[8]

-

Incubate the reaction at this temperature for 2 hours.[8]

-

After the reaction, distill off the methanol from the reaction mixture.

-

Fractionate the remaining mixture. The product fraction is isolated at a boiling point of 140-145 °C / 5 mm Hg.[8] A yield of 94.6% has been reported for this method.[8]

-

Synthesis Workflow

Applications in Epoxy Resin Systems

The primary industrial application of 2,4,6-Tris[(dimethylamino)methyl]phenol is as a catalyst and curing accelerator for epoxy resins.[2][3] It can be used alone as a curing agent or in combination with other hardeners such as polyamides, amidoamines, and anhydrides.

Mechanism of Action in Epoxy Curing

2,4,6-Tris[(dimethylamino)methyl]phenol, a tertiary amine, acts as a Lewis base catalyst. The tertiary amine groups facilitate the ring-opening polymerization of the epoxy groups. The mechanism involves the tertiary amine activating the epoxide ring, making it more susceptible to nucleophilic attack by the curing agent (e.g., an amine or anhydride). This catalytic action lowers the activation energy of the curing reaction, thereby increasing the cure speed.[1]

Catalytic Role in Epoxy-Anhydride Curing:

Performance as a Curing Accelerator

The addition of 2,4,6-Tris[(dimethylamino)methyl]phenol significantly impacts the curing characteristics and final properties of epoxy resins.

Effect on Curing Kinetics:

Studies using Differential Scanning Calorimetry (DSC) have shown that increasing the concentration of 2,4,6-Tris[(dimethylamino)methyl]phenol in an epoxy-anhydride system decreases the apparent activation energy and the reaction temperature of the curing process.[9] This confirms its role as an effective accelerator.[9]

Effect on Mechanical and Thermal Properties:

The concentration of the accelerator influences the mechanical properties of the cured epoxy. For instance, in one study, the addition of 1% and 2% of the accelerator enhanced the high-temperature performance and tensile strength of the cured resin.[9] However, a 3% concentration showed a weakening effect, suggesting that an optimal concentration exists for specific formulations.[9]

Another study on recyclable epoxy-anhydride resins provides quantitative data on the effect of the formulation on the final properties, where 2,4,6-Tris[(dimethylamino)methyl]phenol was used as a catalyst. The formulations and resulting properties are summarized in Table 2.

| Formulation | DGEBA (g) | GA (g) | DMP-30 (g) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |

| Epoxy1 | 10 | 3.35 | 0.27 | 70.1 ± 2.5 | 4.5 ± 0.3 | 105.3 |

| Epoxy2 | 10 | 4.19 | 0.29 | 75.3 ± 3.1 | 5.2 ± 0.4 | 112.8 |

| Epoxy3 | 10 | 5.03 | 0.31 | 80.2 ± 2.8 | 6.1 ± 0.5 | 118.5 |

| Epoxy4 | 10 | 5.87 | 0.32 | 72.4 ± 3.5 | 5.5 ± 0.6 | 110.2 |

| Epoxy5 | 10 | 6.71 | 0.34 | 65.8 ± 4.0 | 4.8 ± 0.7 | 102.1 |

| Data adapted from a study on recyclable epoxy-anhydride resins.[10] DGEBA: Diglycidyl ether of bisphenol A; GA: Glutaric anhydride (B1165640). |

Other Applications

Besides its primary role in epoxy systems, 2,4,6-Tris[(dimethylamino)methyl]phenol is also used in other areas:

-

Polyurethane Chemistry: It serves as a trimerization catalyst in the production of polyurethanes, promoting the reaction between isocyanates and polyols.[2][7]

-

Synthesis of Functional Materials: Its high functionality makes it a useful building block in organic synthesis for creating specialized materials such as anion exchange membranes for fuel cells.[7]

Spectroscopic Data

Characterization of 2,4,6-Tris[(dimethylamino)methyl]phenol is typically performed using various spectroscopic techniques.

-

¹H NMR: Proton NMR spectra are available for this compound, providing information about the hydrogen atoms in the molecule.

-

FT-IR: Fourier-transform infrared spectroscopy reveals the vibrational modes of the molecule. The FT-IR spectrum has been recorded in the 4000–400 cm⁻¹ range.[7]

-

Mass Spectrometry: Mass spectral data, including GC-MS, are available from databases such as PubChem and the NIST WebBook.[9][11]

Toxicological and Safety Information

2,4,6-Tris[(dimethylamino)methyl]phenol is a corrosive substance that can cause severe skin burns and eye damage.[12] It is harmful if swallowed or in contact with skin.[12] Due to its toxic and corrosive nature, appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[12] It is also known to be a skin sensitizer, and repeated exposure can lead to allergic contact dermatitis.[13]

Conclusion

2,4,6-Tris[(dimethylamino)methyl]phenol is a commercially significant compound with a well-established role as a catalyst and accelerator in the polymer industry, particularly for epoxy and polyurethane systems. Its synthesis via the Mannich reaction is a robust and scalable process. The ability of this compound to significantly influence the curing kinetics and final properties of thermosetting polymers makes it an invaluable tool for formulators and materials scientists. While its toxicological profile necessitates careful handling, its performance benefits have solidified its position in a wide range of industrial applications. This guide provides a foundational understanding of this versatile chemical for researchers and professionals in materials science and related fields. The lack of significant biological activity data, beyond toxicology, suggests its limited direct applicability in drug development, although its use in creating polymeric materials for biomedical applications could be an area for future exploration.

References

- 1. nbinno.com [nbinno.com]

- 2. Study of epoxy compounds. Part VI. Curing reactions of epoxy resin and acid anhydride with amine, acid, alcohol, and phenol as catalysts | Semantic Scholar [semanticscholar.org]

- 3. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 4. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. 2017erp.com [2017erp.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol via Mannich reaction

An In-depth Technical Guide to the Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol via Mannich Reaction

Introduction

2,4,6-Tris(dimethylaminomethyl)phenol, also known as DMP-30, is an aromatic organic compound featuring both tertiary amine and phenolic hydroxyl functionalities within the same molecule.[1] Its chemical formula is C₁₅H₂₇N₃O, and its CAS Registry Number is 90-72-2.[1][2] This compound is a versatile chemical intermediate and catalyst, most notably used as a curing agent and accelerator for epoxy resins in coatings, sealants, adhesives, and composites.[1][3] It also finds application in polyurethane chemistry and as a building block for more complex molecules, such as functional materials and anion exchange membranes.[1][4]

The primary and most established industrial method for synthesizing 2,4,6-Tris(dimethylaminomethyl)phenol is the Mannich reaction.[2][3] This reaction is a three-component condensation involving an active hydrogen compound (phenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[5][6] The reaction proceeds via electrophilic aromatic substitution, where aminomethyl groups are sequentially added to the ortho and para positions of the phenol (B47542) ring.[3][7] This guide provides a detailed overview of the reaction mechanism, experimental protocols, and key data associated with this synthesis.

Reaction Mechanism

The Mannich reaction for the synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol occurs in two primary stages. The mechanism is crucial for understanding reaction control and potential side products.[6][8]

-

Formation of the Iminium Ion : The reaction begins with the nucleophilic addition of dimethylamine (B145610) to formaldehyde (B43269). This is followed by dehydration to form a highly reactive electrophilic intermediate known as the dimethylaminomethyl cation, or Eschenmoser's salt precursor (an iminium ion).[5][7][9]

-

Electrophilic Aromatic Substitution : The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion.[7][8] The hydroxyl group of phenol is an activating group, directing the substitution to the ortho and para positions.[7] The reaction proceeds sequentially, adding three dimethylaminomethyl groups to the 2, 4, and 6 positions of the phenol ring to yield the final trisubstituted product.[3][10]

Experimental Protocols

Multiple variations of the experimental protocol exist, primarily differing in the source of formaldehyde (aqueous formalin vs. paraformaldehyde), solvent, and reaction conditions. The use of paraformaldehyde is often preferred in modern synthesis to avoid the large volumes of water associated with formalin, which simplifies purification and reduces wastewater.[11][12]

General Laboratory Synthesis Protocol

This protocol is a generalized procedure based on common laboratory practices for this synthesis.[12]

Materials:

-

Phenol

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Paraformaldehyde

-

Round-bottom flask with stirring, reflux condenser, and thermometer

-

Heating mantle

-

Equipment for oil-water separation and vacuum distillation

Procedure:

-

Charging the Reactor: In a four-neck round-bottom flask, add phenol (1.0 equivalent) and dimethylamine aqueous solution (approx. 3.3 equivalents). Stir the mixture at room temperature for 15-30 minutes until homogeneous.

-

Addition of Paraformaldehyde: While maintaining the temperature between 20-50°C, add paraformaldehyde (approx. 3.1 equivalents) in portions over a period of 0.5 to 1 hour. The in-situ depolymerization of paraformaldehyde is exothermic and will contribute to heating the reaction.[12]

-

Reaction: After the addition is complete, heat the mixture to a temperature between 70-100°C and maintain for 2 to 4 hours.[11][12] The reaction progress can be monitored by techniques such as TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel for oil-water separation to remove the aqueous layer.[11][12]

-

Purification: The organic layer, containing the crude product, is then subjected to vacuum distillation to remove any remaining water and unreacted starting materials, yielding the purified 2,4,6-Tris(dimethylaminomethyl)phenol.[12][13]

Quantitative Data

The reaction conditions significantly influence the yield and purity of the final product. The physical properties of 2,4,6-Tris(dimethylaminomethyl)phenol are well-documented.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₇N₃O | [1][14] |

| Molar Mass | 265.40 g·mol⁻¹ | [1][14] |

| Appearance | Clear, light yellow to red-brown viscous liquid | [15][16] |

| Odor | Amine-like | [15] |

| Density | 0.969 - 0.974 g/mL at 25°C | [16] |

| Boiling Point | 130-135 °C at 1 mmHg | [15] |

| Refractive Index (n20/D) | 1.516 | |

| Flash Point | 124 °C (255 °F) - closed cup | [2][15] |

| Vapor Pressure | <0.01 mmHg at 21°C | [16] |

| CAS Number | 90-72-2 | [1][14] |

Table 2: Summary of Reported Reaction Conditions and Yields

| Phenol:Amine:Aldehyde (Molar Ratio) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| 1.0 : 3.5 : 3.1 (approx.) | 70 - 80 | 2 - 3 | Water | Not specified, high purity | [12] |

| 1.0 : 1.51 : 1.50 (with bisamine) | 65 | 2.0 | Methanol | 94.6 | [13] |

| 1.0 : 1.51 : 1.50 (with bisamine) | 90 | 1.0 | Methanol | 98.8 | [13] |

| Not specified | 30 - 100 | 1 - 4 | Water | Not specified | [11] |

Applications in Research and Development

While the primary industrial use of 2,4,6-Tris(dimethylaminomethyl)phenol is as an epoxy curing accelerator, its unique structure makes it a valuable tool for researchers.[1]

-

Polymer Chemistry: It is a benchmark accelerator for studying the kinetics of epoxy resin curing.[1] Its high functionality also allows it to be used as a trimerization catalyst for polyisocyanates in polyurethane systems.[1]

-

Functional Materials Synthesis: The molecule serves as a precursor for synthesizing more complex structures. For example, it has been used to create phenolate-based anion exchange membranes for fuel cells and to synthesize water-soluble metal phthalocyanines, which have potential in photodynamic therapy.[2][4]

-

Metal Complexation: The three tertiary amine groups can act as ligands to complex with transition metals, a property that has been studied for various catalytic applications.[1]

Safety Considerations

2,4,6-Tris(dimethylaminomethyl)phenol is a corrosive substance.[15] It can cause chemical burns to the skin, eyes, and gastrointestinal tract upon contact or ingestion.[17] Vapors can be irritating to the eyes and respiratory system.[15][17] Due to its basic nature (amine groups), it can cause liquefaction necrosis on tissue.[17] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 2. Buy 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 [smolecule.com]

- 3. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]

- 4. 2,4,6-トリス(ジメチルアミノメチル)フェノール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. adichemistry.com [adichemistry.com]

- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 7. benchchem.com [benchchem.com]

- 8. Mannich reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Overview About Mannich Reaction Mechanism [unacademy.com]

- 11. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 12. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]

- 13. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]

- 14. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]

- 15. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. innospk.com [innospk.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

In-Depth Technical Guide: The Catalytic Mechanism of 2,4,6-Tris(dimethylaminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a versatile tertiary amine catalyst widely employed in various industrial and research applications.[1] Its unique molecular structure, featuring three dimethylaminomethyl groups and a phenolic hydroxyl group on a benzene (B151609) ring, imparts significant catalytic activity.[1] This technical guide provides a comprehensive overview of the mechanism of action of DMP-30 as a catalyst, with a focus on its roles in epoxy resin curing, polyurethane formation, and the trimerization of isocyanates. The information presented herein is intended for researchers, scientists, and professionals in drug development and polymer chemistry who seek a deeper understanding of this catalyst's function.

Core Catalytic Function: A Lewis Base

DMP-30 primarily functions as a Lewis base catalyst, where the lone pair of electrons on the nitrogen atoms of the tertiary amine groups initiates or accelerates chemical reactions.[2] The presence of three such groups enhances its catalytic efficacy. Additionally, the phenolic hydroxyl group can participate in the catalytic process, often through hydrogen bonding, further augmenting its reactivity.[3]

Mechanism of Action in Epoxy Resin Curing

DMP-30 is extensively used as a curing agent and accelerator for epoxy resins.[1] It can catalyze the homopolymerization of epoxy resins and accelerate the curing reaction between epoxy resins and various hardeners, including amines, anhydrides, polyamides, and mercaptans.[4][5]

Epoxy-Anhydride Systems

In epoxy-anhydride systems, DMP-30 plays a multifaceted role in accelerating the curing process. The reaction is understood to proceed through several potential pathways:

-

Anhydride (B1165640) Ring Opening by Tertiary Amine: The tertiary amine group of DMP-30 can initiate the reaction by attacking the anhydride ring, leading to the formation of a zwitterionic intermediate. This intermediate then attacks an epoxy group, generating an alkoxide anion which propagates the polymerization.

-

Role of the Phenolic Hydroxyl Group: The hydroxyl group on the phenol (B47542) ring can also open the anhydride ring, forming a carboxylic acid. This carboxylic acid then reacts with an epoxy group, regenerating a hydroxyl group that can continue the cycle.[6][7]

-

Complex Formation: It is also proposed that the tertiary amine, the phenolic hydroxyl group, and the anhydride can form a complex that enhances the reactivity between the epoxy group and the anhydride.[6][7]

The curing of a diglycidyl ether of bisphenol A (DGEBA) and glutaric anhydride (GA) system catalyzed by DMP-30 begins at approximately 80-100°C, with the exothermic peak temperature shifting from 148.50°C to 163.83°C as the anhydride loading increases.[8]

dot

Figure 1: Proposed mechanisms for DMP-30 catalysis in epoxy-anhydride curing.

Epoxy-Amine Systems

In epoxy-amine systems, DMP-30 acts as an accelerator by activating the epoxy ring, making it more susceptible to nucleophilic attack by the amine curing agent.[9] This leads to a significant reduction in gel time and overall cure time.

Mechanism of Action in Polyurethane Formation

DMP-30 is an effective catalyst for the formation of polyurethanes from the reaction of isocyanates and polyols.[8] The catalytic mechanism is primarily based on its function as a tertiary amine, which activates the hydroxyl group of the polyol.[10]

The proposed mechanism involves the following steps:

-

Proton Abstraction: The tertiary amine group of DMP-30 abstracts a proton from the hydroxyl group of the polyol, increasing its nucleophilicity.

-

Nucleophilic Attack: The activated polyol (alkoxide) then attacks the electrophilic carbon of the isocyanate group.

-

Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer and Catalyst Regeneration: A proton is transferred from the protonated DMP-30 to the nitrogen of the isocyanate, forming the urethane (B1682113) linkage and regenerating the DMP-30 catalyst.[10]

dot

Figure 2: Catalytic cycle of DMP-30 in polyurethane formation.

Mechanism of Action in Isocyanate Trimerization

DMP-30 also serves as a catalyst for the trimerization of isocyanates to form polyisocyanurate (PIR) foams.[5][11] This reaction is crucial for producing rigid foams with enhanced thermal stability and fire resistance. The catalytic activity of tertiary amines in this process is well-established.[12]

The general mechanism for tertiary amine-catalyzed isocyanate trimerization is believed to involve the nucleophilic attack of the tertiary amine on the carbonyl carbon of the isocyanate, leading to a zwitterionic intermediate. This intermediate then reacts with two other isocyanate molecules in a stepwise manner to form the stable six-membered isocyanurate ring, regenerating the catalyst.

dot

Figure 3: General catalytic cycle for tertiary amine-catalyzed isocyanate trimerization.

Quantitative Kinetic Data

The catalytic efficiency of DMP-30 can be quantified through kinetic studies, typically using techniques like Differential Scanning Calorimetry (DSC).[13] The apparent activation energy (Ea) of the curing reaction is a key parameter that reflects the energy barrier of the reaction, with a lower Ea indicating a more efficient catalytic process.

| System | DMP-30 (wt%) | Apparent Activation Energy (Ea) by Kissinger (kJ/mol) | Apparent Activation Energy (Ea) by Ozawa (kJ/mol) | Reference |

| Epoxy (E-51) / Maleic Anhydride | 0.5 | 80.3 | 83.2 | [13] |

| Epoxy (E-51) / Maleic Anhydride | 1.0 | 74.4 | 77.6 | [13] |

| Epoxy (E-51) / Maleic Anhydride | 1.5 | 69.9 | 73.0 | [13] |

| Epoxy (E-51) / Maleic Anhydride | 2.0 | 66.2 | 69.5 | [13] |

Table 1: Apparent Activation Energies for the Curing of an Epoxy/Maleic Anhydride System with Varying Concentrations of DMP-30.

The data clearly shows that increasing the concentration of DMP-30 leads to a decrease in the apparent activation energy, confirming its catalytic effect.[13] The curing process for this system was found to follow first-order reaction kinetics.[13]

Experimental Protocols

A common and effective method for studying the kinetics of these catalytic reactions is non-isothermal Differential Scanning Calorimetry (DSC).

General Protocol for Non-Isothermal DSC Kinetic Analysis

-

Sample Preparation:

-

Precisely weigh the epoxy resin and hardener (e.g., anhydride) in a stoichiometric ratio.

-

Add the desired weight percentage of DMP-30 catalyst to the mixture.

-

Thoroughly mix the components at room temperature to ensure a homogeneous sample.

-

Accurately weigh a small amount of the mixture (typically 5-10 mg) into an aluminum DSC pan and seal it.

-

-

DSC Measurement:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample from ambient temperature to a temperature high enough to ensure the completion of the curing reaction (e.g., 250-300°C).

-

Conduct the experiment at several different linear heating rates (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature for each heating rate.

-

-

Data Analysis:

-

From the DSC thermograms, determine the onset temperature (Ti), peak exothermic temperature (Tp), and the total heat of reaction (ΔH) for each heating rate.

-

Calculate the apparent activation energy (Ea) using isoconversional methods such as the Kissinger or Ozawa-Flynn-Wall methods.

-

Kissinger Equation: ln(β/Tp²) = ln(AR/Ea) - Ea/(RTp)

-

Ozawa Equation: ln(β) = ln(AEa/g(α)R) - 1.052(Ea/RTp) (where β is the heating rate, Tp is the peak temperature, A is the pre-exponential factor, R is the ideal gas constant, and g(α) is the integral form of the reaction model).

-

-

The reaction order can be estimated using methods like the Crane equation.

-

dot

Figure 4: Experimental workflow for kinetic analysis using non-isothermal DSC.

Conclusion

2,4,6-Tris(dimethylaminomethyl)phenol is a highly effective and versatile catalyst due to the presence of three tertiary amine groups and a phenolic hydroxyl group. Its mechanism of action primarily involves Lewis base catalysis, where it activates reactants and lowers the activation energy of polymerization reactions in epoxy and polyurethane systems. In epoxy-anhydride curing, it participates in multiple pathways to open the anhydride ring. In polyurethane formation, it facilitates the reaction between isocyanates and polyols via proton abstraction. Furthermore, it effectively catalyzes the trimerization of isocyanates to form stable isocyanurate rings. The quantitative data from kinetic studies, such as the decrease in apparent activation energy with increasing DMP-30 concentration, provides clear evidence of its catalytic efficiency. The detailed experimental protocols, particularly those involving non-isothermal DSC, offer a robust framework for further investigation and characterization of its catalytic performance in various thermosetting polymer systems. This in-depth understanding of DMP-30's mechanism of action is crucial for the rational design and optimization of materials for a wide range of applications, from industrial coatings and adhesives to advanced composites.

References

- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 2. ris.utwente.nl [ris.utwente.nl]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of reactions occurring during polyurethane synthesis [inis.iaea.org]

- 5. nbinno.com [nbinno.com]

- 6. poliuretanos.com.br [poliuretanos.com.br]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 10. bdmaee.net [bdmaee.net]

- 11. sciforum.net [sciforum.net]

- 12. US3716535A - Trimerization of isocyanates - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Tertiary Amine Groups in the Catalytic Activity of DMP-30: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-30, chemically known as 2,4,6-Tris(dimethylaminomethyl)phenol, is a highly effective and widely utilized catalyst, primarily in the curing of epoxy resins and in polyurethane systems.[1][2] Its robust catalytic activity is intrinsically linked to the presence of three tertiary amine groups and a phenolic hydroxyl group within its molecular structure.[3][4] This technical guide provides a comprehensive exploration of the multifaceted role of the tertiary amine functionalities in the catalytic mechanism of DMP-30, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The tertiary amine groups are not merely passive components; they are the primary drivers of DMP-30's catalytic efficacy, functioning as potent Lewis bases.[5] This characteristic enables them to initiate and accelerate a variety of chemical transformations, most notably the ring-opening polymerization of epoxides and the reaction between isocyanates and polyols.[3][6] Understanding the precise role of these amine groups is paramount for optimizing reaction kinetics, controlling polymer architecture, and ultimately tailoring the end-properties of the resulting materials for a diverse range of applications, from industrial coatings and adhesives to advanced composites and materials in drug development.

Catalytic Mechanism: The Action of Tertiary Amine Groups

The catalytic prowess of DMP-30 stems from the synergistic interplay between its tertiary amine groups and the phenolic hydroxyl group. The tertiary amines are the primary catalytic centers, functioning through several key mechanisms depending on the reacting system.

In Epoxy Resin Curing

In the context of epoxy resin curing, particularly with anhydride (B1165640) hardeners, the tertiary amine groups of DMP-30 play a dual role. They act as both an initiator and a catalyst for the polymerization process.[7]

-

Initiation via Anhydride Ring Opening: The tertiary amine group, acting as a Lewis base, attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the anhydride ring. This reaction forms a zwitterionic intermediate, which is a highly reactive species.[8][9]

-

Formation of a Carboxylate Anion: The zwitterionic intermediate then reacts with another anhydride molecule to generate a carboxylate anion. This anion is a potent nucleophile that subsequently attacks the epoxy ring.[7]

-

Epoxy Ring Opening and Propagation: The carboxylate anion opens the epoxy ring, forming an ester linkage and a new alkoxide anion. This newly formed alkoxide anion can then react with another anhydride molecule, perpetuating the polymerization chain. This alternating copolymerization of epoxy and anhydride groups is a hallmark of DMP-30's catalytic action.[7]

The phenolic hydroxyl group in DMP-30 can also participate in the initiation by reacting with the anhydride to form a carboxylic acid, which can then react with an epoxy group, generating another hydroxyl group for further reaction.[7][8] Furthermore, the tertiary amine, the hydroxyl group, and the anhydride can form a complex that enhances the reactivity between the epoxy and anhydride groups.[7]

In Polyurethane Formation

In polyurethane systems, the tertiary amine groups of DMP-30 catalyze the reaction between isocyanates and polyols (the gelling reaction).[6] The mechanism proceeds as follows:

-

Activation of the Polyol: The tertiary amine group abstracts a proton from the hydroxyl group of the polyol. This increases the nucleophilicity of the polyol's oxygen atom, making it more reactive towards the isocyanate.[6]

-

Nucleophilic Attack: The activated polyol then attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate.

-

Proton Transfer and Catalyst Regeneration: A proton is transferred from the protonated DMP-30 to the nitrogen of the isocyanate, resulting in the formation of the urethane (B1682113) linkage and the regeneration of the tertiary amine catalyst, allowing it to participate in further catalytic cycles.[6]

Quantitative Data on Catalytic Activity

The catalytic efficiency of DMP-30 can be quantified through various parameters, including gel time and the effect on the activation energy of the curing reaction.

| Parameter | System | Value | Conditions | Reference |

| Gel Time | Epoxy Resin System | 40 minutes | 25 g mass at 10 phr (parts per hundred resin) | [7] |

| Apparent Activation Energy | DMP-30/Epoxy (E-51)/Maleic Anhydride | Decreases with increasing DMP-30 concentration | Non-isothermal DSC | [6] |

| Reaction Order | DMP-30/Epoxy (E-51)/Maleic Anhydride | First-order reaction | Non-isothermal DSC | [6] |

Table 1: Quantitative data on the catalytic activity of DMP-30.

Experimental Protocols

To investigate the catalytic activity of DMP-30, researchers typically employ techniques such as Differential Scanning Calorimetry (DSC) for kinetic analysis and spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the reaction progress.

Protocol 1: Kinetic Analysis of Epoxy Curing using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of DMP-30 concentration on the curing kinetics of an epoxy-anhydride system.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

-

Anhydride curing agent (e.g., Maleic anhydride, MA)

-

DMP-30

-

Aluminum DSC pans

Equipment:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation: Prepare a series of formulations with varying concentrations of DMP-30 (e.g., 0.5, 1, 2, and 3 wt% based on the total weight of epoxy and anhydride). The epoxy and anhydride are typically used in a stoichiometric ratio.

-

Mixing: Thoroughly mix the epoxy resin and anhydride at a controlled temperature (e.g., 60 °C) to ensure homogeneity. Then, add the desired amount of DMP-30 and mix again.

-

DSC Analysis:

-

Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Perform non-isothermal scans at different heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that covers the entire curing exotherm (e.g., 30 °C to 250 °C).

-

-

Data Analysis:

-

From the DSC thermograms, determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and the total heat of reaction (ΔH_total).

-

Use model-free isoconversional methods (e.g., Kissinger or Ozawa-Flynn-Wall methods) to calculate the apparent activation energy (Ea) of the curing reaction for each formulation.

-

Plot the activation energy as a function of DMP-30 concentration to observe the catalytic effect.

-

Protocol 2: Monitoring Polyurethane Formation using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the consumption of isocyanate groups and the formation of urethane linkages in the presence of DMP-30.

Materials:

-

Polyol (e.g., Polypropylene glycol)

-

Diisocyanate (e.g., Toluene diisocyanate, TDI)

-

DMP-30

-

Solvent (if necessary, e.g., anhydrous tetrahydrofuran)

Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer with a temperature-controlled cell

Procedure:

-

Sample Preparation: In a moisture-free environment, mix the polyol and DMP-30 (at a desired catalytic concentration).

-

FTIR Measurement:

-

Acquire a background spectrum of the empty, clean, and dry sample cell.

-

Introduce the polyol/DMP-30 mixture into the cell and acquire an initial spectrum.

-

Inject the stoichiometric amount of diisocyanate into the cell, mix rapidly, and immediately start acquiring spectra at regular time intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the characteristic N=C=O stretching band of the isocyanate group (around 2270 cm⁻¹).

-

Monitor the increase in the intensity of the N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1730 cm⁻¹) bands corresponding to the formation of the urethane linkage.

-

Plot the normalized peak areas or heights as a function of time to obtain kinetic profiles of the reaction.

-

Visualizations of Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Catalytic cycle of DMP-30 in epoxy-anhydride curing.

Caption: Catalytic mechanism of DMP-30 in polyurethane formation.

Caption: Experimental workflow for DSC kinetic analysis.

Conclusion